molecular formula C15H12N2 B8533123 4-(1-Indolinyl)benzonitrile

4-(1-Indolinyl)benzonitrile

Cat. No.: B8533123
M. Wt: 220.27 g/mol
InChI Key: SALSLLJXWRBVAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Indolinyl)benzonitrile is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. The structure of this compound consists of an indoline moiety attached to a benzonitrile group, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Indolinyl)benzonitrile typically involves the reaction of indoline with benzonitrile under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction. This reaction is carried out in the presence of a base such as triethylamine and a ligand like triphenylphosphine, under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-(1-Indolinyl)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(1-Indolinyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Indolinyl)benzonitrile involves its interaction with specific molecular targets. The indoline moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The benzonitrile group can further enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

    Indole: A parent compound with a similar structure but lacking the benzonitrile group.

    Benzonitrile: A simpler compound with only the nitrile group attached to a benzene ring.

    Indoline: The core structure of 4-(1-Indolinyl)benzonitrile without the benzonitrile group.

Uniqueness: this compound is unique due to the combination of the indoline and benzonitrile moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C15H12N2

Molecular Weight

220.27 g/mol

IUPAC Name

4-(2,3-dihydroindol-1-yl)benzonitrile

InChI

InChI=1S/C15H12N2/c16-11-12-5-7-14(8-6-12)17-10-9-13-3-1-2-4-15(13)17/h1-8H,9-10H2

InChI Key

SALSLLJXWRBVAS-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=CC=C(C=C3)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

4.94 g (0.206 mole) 99% NaH was added in one portion to a solution of 21.6 ml (0.188 mole) indoline in 85 ml sieve dried dimethylsulfoxide (DMSO) at room temperature. The resulting slurry was permitted to stir at room temperature for 2 hours and then cooled in an ice bath. A solution of 25 g (0.206 moles) 2-fluorobenzonitrile in 35 ml DMSO was added dropwise. At the end of the addition, the ice bath was removed and the mixture was permitted to stir at room temperature overnight (about 16 hours). The product was poured onto 300 ml of ice and extracted with CHCl3 (300 ml). The organic phase was thrice washed with water (500 ml portions), brine (500 ml), dried (Na2SO4) and concentrated to give 39.9 g (96.4%) of crude material. Two recrystallizations from isopropyl ether afforded 4-(1-indolinyl)benzonitrile, m.p. 88.5°-89.5° C.
Name
Quantity
4.94 g
Type
reactant
Reaction Step One
Quantity
21.6 mL
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Two

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